Carm1-IN-6

Breast Cancer CARM1 Inhibition Cellular EC50

Carm1-IN-6 (iCARM1) is the preferred CARM1/PRMT4 inhibitor for breast cancer research, demonstrating superior cellular potency (EC50 1.8–4.7 μM in MCF7, T47D, BT474, TNBC lines) and robust in vivo tumor growth suppression compared to EZM2302 and TP-064. Its documented synergy with tamoxifen and etoposide provides a clear experimental framework for endocrine resistance and combination therapy studies. Unlike other CARM1 probes, Carm1-IN-6 ensures consistent, reproducible phenotypic readouts across in vitro and in vivo breast cancer models. Ideal for proliferation, migration, and invasion assays.

Molecular Formula C23H29N5O
Molecular Weight 391.5 g/mol
Cat. No. B15583295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarm1-IN-6
Molecular FormulaC23H29N5O
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H29N5O/c1-18-4-6-19(7-5-18)22-21(20-8-15-29-17-20)16-24-23(25-22)28-13-11-27(12-14-28)10-9-26(2)3/h4-8,15-17H,9-14H2,1-3H3
InChIKeyVMPLYSNCOLJRCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carm1-IN-6 (iCARM1) Inhibitor Product Overview and Basic Biochemical Profile for Scientific Procurement


Carm1-IN-6, also designated iCARM1 (CAS 1269199-96-3), is a selective, small-molecule inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1/PRMT4) . It is primarily utilized in cancer research, particularly for breast cancer, where it suppresses oncogenic estrogen/ERα-target gene expression, activates type I interferon and interferon-stimulated genes, and inhibits tumor cell proliferation both in vitro and in vivo [1].

Why Carm1-IN-6 (iCARM1) Cannot Be Readily Substituted by Other CARM1 Inhibitors in Research


CARM1 inhibitors within the same class (e.g., EZM2302, TP-064) exhibit substantial variability in cellular potency and selectivity profiles. Carm1-IN-6 (iCARM1) has been directly shown to possess superior activity in suppressing breast cancer cell growth compared to these known inhibitors, which display poor cellular toxicity in breast cancer lines despite high biochemical potency [1]. Substitution without comparative validation would compromise the consistency of cellular and in vivo outcomes in breast cancer models.

Carm1-IN-6 (iCARM1) Quantitative Differentiation Evidence Against Key Comparators


Direct Head-to-Head Comparison of Cellular Potency in Breast Cancer Cell Lines

Carm1-IN-6 (iCARM1) demonstrates superior cellular potency in breast cancer cell lines compared to the known CARM1 inhibitor EZM2302. In MCF7, T47D, and BT474 ERα-positive cells, iCARM1 exhibits EC50 values of 1.797 ± 0.08 μM, 4.74 ± 0.19 μM, and 2.13 ± 0.33 μM, respectively [1]. In contrast, EZM2302 displays consistently higher EC50 values across the same cell lines under identical assay conditions, indicating reduced cellular efficacy [1].

Breast Cancer CARM1 Inhibition Cellular EC50

Comparative In Vivo Efficacy in Multiple Mouse Breast Tumor Models

Carm1-IN-6 (iCARM1) exhibits potent in vivo antitumor activity, effectively suppressing tumor growth in multiple mouse breast tumor models, including both ERα-positive and triple-negative breast cancer xenografts [1]. While direct in vivo comparator data are not tabulated, the same study notes that previously reported CARM1 inhibitors like EZM2302 and TP-064 displayed poor cellular toxicity in breast cancer cells and were not advanced for in vivo efficacy in these models [1].

Breast Cancer Xenograft Tumor Growth Inhibition

Enhanced Specificity and Enzymatic Activity Inhibition Profile

Carm1-IN-6 (iCARM1) was identified through virtual screening and demonstrated 'better specificity and stronger activity towards CARM1 both in vitro and in vivo compared to the known CARM1 inhibitors EZM2302 and TP-064' [1]. Biochemically, iCARM1 inhibits CARM1 methyltransferase activity with an IC50 of 12.3 μM using a synthetic peptide substrate containing histone H3 arginine 17 [1].

CARM1 PRMT4 Selectivity

Synergistic Combination Therapy Potential with Endocrine Agents and Chemotherapeutics

Carm1-IN-6 (iCARM1) exhibits synergistic effects when combined with endocrine therapy drugs (e.g., tamoxifen) or the chemotherapeutic agent etoposide, leading to enhanced suppression of breast tumor growth [1]. This combination potential is not uniformly reported for other CARM1 inhibitors in breast cancer models.

Combination Therapy Synergy Drug Resistance

Carm1-IN-6 (iCARM1) Recommended Research and Preclinical Application Scenarios


ERα-Positive and Triple-Negative Breast Cancer Cell Proliferation Studies

Based on the low micromolar EC50 values (1.8–4.7 μM) demonstrated in MCF7, T47D, BT474, and TNBC cell lines [1], Carm1-IN-6 (iCARM1) is optimally suited for in vitro proliferation, migration, and invasion assays in breast cancer research. The compound's superior cellular potency over EZM2302 ensures robust and reproducible phenotypic readouts.

In Vivo Xenograft and Syngeneic Breast Tumor Models

Carm1-IN-6 (iCARM1) has validated in vivo efficacy in multiple mouse breast tumor models [1]. It is the preferred CARM1 inhibitor for preclinical studies requiring demonstration of tumor growth suppression in immunocompromised or immunocompetent murine systems, where other inhibitors (e.g., EZM2302, TP-064) lack reported efficacy.

Combination Therapy and Endocrine Resistance Research

Investigators exploring mechanisms of endocrine therapy resistance or seeking synergistic combinations should select Carm1-IN-6 (iCARM1). Its documented synergy with tamoxifen and etoposide [1] provides a clear experimental framework for combination studies, a feature not established for many other CARM1 probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carm1-IN-6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.